molecular formula C11H10F6O B1298441 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol CAS No. 67570-38-1

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol

Cat. No.: B1298441
CAS No.: 67570-38-1
M. Wt: 272.19 g/mol
InChI Key: CLPUBDXEFYRXMU-UHFFFAOYSA-N
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Description

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol is an organic compound with the molecular formula C11H10F6O. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a propan-2-ol moiety. This compound is known for its unique chemical properties, including its high melting point and density .

Biochemical Analysis

Biochemical Properties

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. For example, it can interact with cytochrome P450 enzymes, leading to the inhibition of metabolic pathways involving these enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby preventing substrate binding and catalysis. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. The threshold for these toxic effects varies depending on the species and the duration of exposure. It is important to carefully monitor the dosage to avoid potential toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, this compound can alter the metabolic flux and levels of metabolites, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilicity and ability to interact with transporters and binding proteins. This compound can easily cross cell membranes and accumulate in specific tissues, where it can exert its biochemical effects. Additionally, it can interact with transporters such as ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the nucleus, where it can modulate gene expression by interacting with transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable Grignard reagent, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-(3,5-Bis(trifluoromethyl)phenyl)ethanol: Similar structure but with an ethyl group instead of a propyl group.

    3,5-Bis(trifluoromethyl)benzyl alcohol: Similar structure but with a benzyl group instead of a propyl group.

Uniqueness

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. These groups enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6O/c1-9(2,18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPUBDXEFYRXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347375
Record name 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67570-38-1
Record name 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.10 g (0.659 mol) of magnesium turnings was treated under argon in 450 ml of diethyl ether with 150 g (0.507 mol) of 3,5-bis-trifluoromethylbromobenzene at 33° C. for 1.5 h. Then a solution of 56.0 ml (0.763 mol) of acetone in 100 ml of diethylether was added at 16-22° C. under stirring. 110 ml of 25% Ammonium chloride solution was added at ca. 20° C. after 1.5 h to the reaction mixture and the suspension stirred for 1 h. The organic phase was dried over sodium sulfate, rotary evaporated and finally dried at 35° C. and 10 mbar, affording 136.96 g of 2-(3,5-bis-trifluoromethyl-phenyl)-propan-2-ol, which had a 99.2% purity according to GC analysis. Light yellow crystals, m.p. 59-60° C.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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